molecular formula C9H8N2O B12214165 4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 35549-22-5

4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B12214165
CAS No.: 35549-22-5
M. Wt: 160.17 g/mol
InChI Key: WEMULNWXYRMHRR-UHFFFAOYSA-N
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Description

Significance of Pyrido[1,2-a]pyrimidin-2-one Scaffolds in Contemporary Organic Chemistry

The pyrido[1,2-a]pyrimidine (B8458354) skeleton is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds. bme.hu This family of nitrogen-fused heterocycles has been the subject of extensive research due to the diverse pharmacological properties exhibited by its derivatives.

The significance of the pyrido[1,2-a]pyrimidine core lies in its versatile synthetic accessibility and its ability to serve as a rigid framework for the spatial orientation of various functional groups. This allows for the fine-tuning of steric and electronic properties to achieve desired biological activities. The structural isomer, 4H-pyrido[1,2-a]pyrimidin-4-one, has been particularly well-studied and is found in several clinically used drugs, highlighting the therapeutic potential of this heterocyclic system. rsc.org

Derivatives of the broader pyrido[1,2-a]pyrimidine family have demonstrated a wide array of biological activities, including but not limited to:

Anticancer agents rsc.org

Antipsychotic agents rsc.org

Tranquilizers rsc.org

Antiallergic agents jocpr.com

Anti-ulcer agents jocpr.com

Antihypertensive agents rsc.org

The 2-oxo isomer, while less explored than its 4-oxo counterpart, still represents a key area of interest for the development of novel compounds with unique physicochemical and biological profiles. researchgate.net The synthesis of the 2H-pyrido[1,2-a]pyrimidin-2-one scaffold is often achieved through the reaction of 2-aminopyridines with reagents such as methyl propiolate. researchgate.net

Research Landscape for 4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and Related Heterocycles

The research landscape for pyrido[1,2-a]pyrimidines is dominated by studies on the 4-oxo isomers. A significant body of work has been dedicated to the synthesis, functionalization, and biological evaluation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives. researchgate.netnih.gov These studies have explored various synthetic methodologies, including thermal cyclization and acid-promoted condensation reactions, as well as more modern approaches like copper-catalyzed tandem reactions. rsc.orgresearchgate.net

In contrast, specific and in-depth research focused solely on this compound is less prevalent in the current body of scientific literature. However, general synthetic routes to the 2-oxo scaffold have been reported. For instance, the condensation of 2-aminopyridines with 2,2-dihydropolyfluoroalkanoic acids in the presence of a coupling agent has been shown to yield 4-fluoroalkyl-2H-pyrido[1,2-a]pyrimidin-2-ones, suggesting a potential pathway to the 4-methyl analog. researchgate.net

The reactivity of the pyrido[1,2-a]pyrimidine core has also been a subject of investigation, with studies exploring substitution reactions and ring transformations. researchgate.net For the more-studied 4-oxo isomers, cross-coupling reactions such as the Suzuki-Miyaura reaction have been employed to introduce aryl and other substituents at various positions on the heterocyclic ring system. bme.hu

Compound ClassPrimary Research Focus
4H-Pyrido[1,2-a]pyrimidin-4-onesSynthesis, Biological Activity (Anticancer, Antipsychotic, etc.), Reactivity (Cross-coupling)
2H-Pyrido[1,2-a]pyrimidin-2-onesGeneral Synthesis, Synthesis of fluorinated analogs
Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-onesSynthesis and use as synthetic intermediates
Fused Pyrido[1,2-a]pyrimidinesSynthesis of novel polycyclic systems, Cytotoxicity studies

It is evident that while the foundational knowledge of the pyrido[1,2-a]pyrimidine system is well-established, the specific compound this compound represents an area with potential for future investigation. Further research into its synthesis, characterization, and biological evaluation would be necessary to fully understand its properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35549-22-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-methylpyrido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C9H8N2O/c1-7-6-9(12)10-8-4-2-3-5-11(7)8/h2-6H,1H3

InChI Key

WEMULNWXYRMHRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C2N1C=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 2h Pyrido 1,2 a Pyrimidin 2 One and the Pyrido 1,2 a Pyrimidin 2 One Core

Classical Approaches to Pyrido[1,2-a]pyrimidin-2-one Synthesis

Classical methods for forming this bicyclic system primarily involve the reaction of 2-aminopyridine (B139424) derivatives with appropriate three-carbon synthons. The choice of reactants and conditions is crucial for directing the cyclization to form the 2-oxo isomer over the more frequently encountered 4-oxo isomer.

Cyclocondensation reactions represent the most direct and common approach to the pyrido[1,2-a]pyrimidine (B8458354) core. These reactions involve the formation of two new bonds between the 2-aminopyridine and a 1,3-dielectrophilic partner.

The reaction between 2-aminopyridine and activated alkynes is a frequently employed method for accessing the pyrido[1,2-a]pyrimidin-2-one ring system. researchgate.net The thermal cyclisative condensation of 2-aminopyridine derivatives with activated alkynoates, such as methyl propiolate, can directly yield the corresponding 2H-pyrido[1,2-a]pyrimidin-2-ones. researchgate.netresearchgate.net However, this one-pot thermal method can sometimes suffer from a lack of regiochemical control, leading to mixtures of the 2-oxo and the isomeric 4-oxo products. researchgate.net

To overcome this, a defined two-step procedure has been developed that offers excellent regioselectivity. researchgate.netresearchgate.net This strategy involves the initial acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters. researchgate.netresearchgate.net This step forms stable alkynamide intermediates, which are then cyclized under thermal conditions to exclusively afford the desired 2-oxo isomer. researchgate.netresearchgate.net The use of lithium amide anions is key to ensuring this high regioselectivity. researchgate.netresearchgate.net

Novel 1,3-bis-electrophilic synthons, such as N-(phenylpropioyl)benzotriazole, which act as activated alkynamide precursors, also react with substituted 2-aminopyridines. arkat-usa.org When these reactants are heated in acetonitrile, they produce 4-substituted-2H-pyrido[1,2-a]pyrimidin-2-ones in good yields, typically between 71–73%. arkat-usa.org Furthermore, a domino strategy utilizing 2-aminopyridines and Michael acceptors like acrylates provides another route, proceeding through a sequence of aza-Michael addition, water elimination, intramolecular acyl substitution, and a arkat-usa.orgnih.gov-H shift. researchgate.net

The cyclization of 2-aminopyridine with ethyl cyanoacetate (B8463686) is a documented literature method for preparing the pyrido[1,2-a]pyrimidin-2-one skeleton. arkat-usa.orgacs.org This reaction is typically performed by heating the components at temperatures between 80–100°C. arkat-usa.org The process leads to the formation of 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones. acs.org

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich compounds. thieme-connect.de The reagent, typically a mixture of a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), is a potent electrophile. thieme-connect.deroyalsocietypublishing.org While the Vilsmeier-Haack reagent is extensively used to introduce formyl groups onto existing aromatic and heterocyclic rings or to synthesize other heterocyclic systems like pyridin-2(1H)-ones and quinolines, its application as a primary method for the direct cyclization of 2-aminopyridines to form the pyrido[1,2-a]pyrimidin-2-one core is not a commonly reported strategy in the surveyed literature. researchgate.netacs.orgresearchgate.net The primary utility of this reagent lies in the functionalization of pre-formed rings rather than their de novo synthesis from acyclic precursors. thieme-connect.deresearchgate.net

The condensation of 2-aminopyridines with malonic acid or its esters, like diethyl malonate, is a classical method in the synthesis of pyrido[1,2-a]pyrimidines. However, this reaction predominantly yields the thermodynamically more stable 4-oxo isomer, specifically 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, rather than the 2-oxo isomer. The reaction involves the initial formation of an amide followed by intramolecular cyclization and condensation. A simple "neat" synthesis, involving heating a mixture of a substituted 2-aminopyridine and diethyl malonate without solvent, has been shown to be effective for producing a range of these 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Table 1: Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones via Neat Condensation

2-Aminopyridine DerivativeReaction Time (h)Yield (%)
2-amino-3-methylpyridine276
2-amino-4-methylpyridine280
2-amino-5-methylpyridine279
2-amino-6-methylpyridine380
2-amino-5-chloropyridine274
2-amino-3,5-dichloropyridine349
2-amino-5-bromopyridine270

Data sourced from a study on the neat synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.

The reaction of 2-aminopyridines with β-ketoesters, such as ethyl acetoacetate (B1235776), or with diketene, is a foundational method for synthesizing the pyrido[1,2-a]pyrimidine skeleton. This reaction proceeds via the formation of an N-acetoacetylated 2-aminopyridine intermediate. The subsequent intramolecular cyclization of this intermediate, however, leads specifically to the formation of the 4-methyl-4H-pyrido[1,2-a]pyrimidin-4-one isomer. rsc.org This outcome is due to the cyclization occurring between the pyridine (B92270) ring nitrogen and the acetyl carbonyl carbon of the acetoacetyl group. Therefore, this pathway is a primary route to the 4-oxo isomer and not the 2-oxo isomer that is the focus of this article. For example, the reaction of 2-aminopyridine with ethyl acetoacetate yields 4-methyl-pyrido[1,2-a]pyrimidin-4-one. Similarly, the reaction of 2-amino-3-pyridinol with methyl 2-aminocrotonate (a related β-enamino ester) at 110-115°C produces 9-Hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. prepchem.com

Addition of 2-Aminopyridines to Baylis-Hillman Acetates

A straightforward and efficient protocol for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-one derivatives involves the reaction of 2-aminopyridine derivatives with Baylis-Hillman acetates. This method can be performed under solvent-free conditions, where a mixture of the two reactants is simply stirred at room temperature. For instance, the reaction of 4-methyl-2-amino pyridine with a Baylis-Hillman acetate (B1210297) proceeds smoothly to yield the corresponding 4-methyl-2H-pyrido[1,2-a]pyrimidin-2-one derivative. rsc.org The reaction demonstrates broad applicability with various substituted 2-aminopyridines and acetates, affording the products in good yields after crystallization from methanol. rsc.org

This approach is notable for its operational simplicity and for avoiding the need for activated Baylis-Hillman adducts, which were often required in earlier methods. rsc.orgresearchgate.net The reaction between 2-amino pyridine and methyl 2-(acetoxy(phenyl)methyl)acrylate, for example, produces 3-benzyl-2H-pyrido[1,2-a]pyrimidin-2-one in a 77% isolated yield. rsc.org

Table 1: Synthesis of 2H-Pyrido[1,2-a]pyrimidin-2-one Derivatives from Baylis-Hillman Acetates and 2-Aminopyridines Data sourced from a solvent-free reaction protocol. rsc.org

Entry2-Aminopyridine DerivativeBaylis-Hillman AcetateProductYield (%)
12-Amino Pyridinemethyl 2-(acetoxy(phenyl)methyl)acrylate3-benzyl-2H-pyrido[1,2-a]pyrimidin-2-one77
23-Methyl 2-Amino Pyridinemethyl 2-(acetoxy(phenyl)methyl)acrylate3-benzyl-8-methyl-2H-pyrido[1,2-a]pyrimidin-2-one72
34-Methyl 2-Amino Pyridinemethyl 2-(acetoxy(phenyl)methyl)acrylate3-benzyl-7-methyl-2H-pyrido[1,2-a]pyrimidin-2-one75
42-Amino Pyridinemethyl 2-(acetoxy(o-tolyl)methyl)acrylate3-(2-methylbenzyl)-2H-pyrido[1,2-a]pyrimidin-2-one76
53-Methyl 2-Amino Pyridinemethyl 2-(acetoxy(o-tolyl)methyl)acrylate8-methyl-3-(2-methylbenzyl)-2H-pyrido[1,2-a]pyrimidin-2-one67
64-Methyl 2-Amino Pyridinemethyl 2-(acetoxy(o-tolyl)methyl)acrylate7-methyl-3-(2-methylbenzyl)-2H-pyrido[1,2-a]pyrimidin-2-one74

Advanced and Green Synthetic Strategies

Modern synthetic chemistry emphasizes the development of advanced and green strategies that improve efficiency and reduce environmental impact. These include domino reactions that form multiple bonds in a single operation and catalytic methods that utilize non-precious metals or avoid solvents entirely.

Domino, or cascade, reactions provide an elegant and efficient pathway to the 2H-pyrido[1,2-a]pyrimidin-2-one core. One notable protocol utilizes hexafluoroisopropanol (HFIP) as a non-toxic, recyclable solvent and promoter to mediate the reaction between 2-aminopyridines and unactivated Baylis-Hillman adducts. rsc.orgresearchgate.net This strategy involves a sequence of four reactions in one pot: an aza-Michael addition, elimination of water, an intramolecular acyl substitution, and a final rsc.orgrsc.org-H shift to yield the aromatic product. rsc.org The polar nature and strong hydrogen-bond-donating capability of HFIP are crucial for promoting this cascade process without the need for an external catalyst. rsc.org This approach represents a sustainable and reagent-free design for synthesizing a diverse library of these fused N-heterocycles. rsc.orgresearchgate.net

Catalysis is at the forefront of green chemistry, offering routes that are more atom-economical, energy-efficient, and selective. For the synthesis of the pyrido[1,2-a]pyrimidine core, several catalytic systems have been developed, including metal-free, heterogeneous, and copper-catalyzed approaches.

In the pursuit of green synthesis, metal- and solvent-free methods are highly desirable. Elemental sulfur has emerged as an effective catalyst for various redox transformations. researchgate.net A metal- and solvent-free synthesis of the 2H-pyrido[1,2-a]pyrimidin-2-one scaffold has been developed using elemental sulfur as the catalyst. researchgate.net In this method, reacting substrates like ethyl acetoacetate with 2-aminopyridine in the presence of a catalytic amount of sulfur can produce the target heterocycle. researchgate.net Sulfur can act as both an oxidant and a reductant and is a non-volatile and easy-to-handle solid, making it a practical choice for green catalysis. researchgate.net Furthermore, some syntheses of the pyrido[1,2-a]pyrimidin-2-one core can proceed entirely without a catalyst or solvent, such as the reaction between 2-aminopyridines and Baylis-Hillman acetates. rsc.org Water-mediated, catalyst-free reactions have also been developed for other complex pyrimidine (B1678525) systems, underscoring a general trend towards more environmentally benign synthetic protocols. acs.org

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and enhanced stability. For the synthesis of the related 4H-pyrido[1,2-a]pyrimidin-4-one core, solid acid catalysts have proven highly effective. One such system uses TsOH-SiO2, which demonstrates high catalytic activity in the reaction between 2-aminopyridine and β-oxo esters under solvent-free conditions. researchgate.net This protocol is noted for its fast reaction times, high yields, broad substrate scope, and the reusability of the catalyst, making it economically and ecologically advantageous. researchgate.net

Another class of heterogeneous catalysts employed for this transformation includes aluminum-exchanged tungstophosphoric acid salts (AlxH3-xPW12O40). nih.gov These solid heteropolyacid catalysts possess both Brønsted and Lewis acid sites and facilitate the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives in high yields (over 90%) under mild conditions. nih.gov The activity of the catalyst can be tuned by altering the aluminum content, with higher Lewis acidity leading to enhanced performance. nih.gov

Copper, being an inexpensive and abundant first-row transition metal, is an attractive alternative to precious metals like palladium and rhodium in catalysis. rsc.orgnih.gov Several copper-catalyzed methods have been developed for the synthesis of the pyrido[1,2-a]pyrimidin-4-one core. One efficient approach involves a one-pot tandem CuI-catalyzed Ullmann-type C–N bond formation followed by an intramolecular amidation. rsc.orgnih.gov This reaction, which couples 2-halopyridines with (Z)-3-amino-3-arylacrylate esters, proceeds with a broad substrate scope and good functional group tolerance. rsc.orgnih.gov

Another innovative copper-catalyzed domino synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones uses air as a green oxidant. nih.gov The process involves the reaction of 1,4-enediones with 2-aminoheterocycles and proceeds via an auto-tandem sequence of aza-Michael addition, aerobic dehydrogenation, and subsequent intramolecular amidation. nih.gov These copper-catalyzed cyclization strategies provide practical and modular routes to the pyrido[1,2-a]pyrimidine skeleton from readily available starting materials. nih.gov

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying synthetic procedures. orgchemres.orgnih.gov These one-pot reactions are of significant importance in the synthesis of heterocyclic compounds like pyrido[1,2-a]pyrimidines due to their ability to generate molecular diversity quickly. orgchemres.orgresearchgate.net

A notable MCR approach for the synthesis of the related 4H-pyrido[1,2-a]pyrimidin-4-one derivatives involves the one-pot, three-component reaction of 3-oxo esters, α,β-unsaturated aldehydes, and 1,3-diaminopropane. researchgate.net While this specific example leads to the 4-oxo isomer, the principles of MCRs are broadly applicable to the pyrido[1,2-a]pyrimidine core. Another efficient method is a sequential four-component reaction for synthesizing pyrido[1,2-a]pyrimidin-6-one derivatives in water, a green solvent. researchgate.net This reaction uses Meldrum's acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene, and various diamines, catalyzed by p-toluenesulfonic acid (PTSA). researchgate.net

The development of MCRs for the direct synthesis of 2-oxo isomers remains an area of interest, often relying on the careful selection of starting materials and catalysts to control the cyclization pathway. nih.gov The versatility of MCRs makes them a powerful tool for creating libraries of substituted pyrido[1,2-a]pyrimidine compounds. orgchemres.org

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netsemanticscholar.org This technology has been successfully applied to the synthesis of various pyrido[1,2-a]pyrimidine derivatives. nih.govscilit.com

For instance, a protocol for the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones utilizes microwave irradiation for the final substitution step, where a 4-chloro-pyridopyrimidine is treated with an amine in methanol. nih.gov Another study describes the microwave-assisted synthesis of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives. nih.gov In this multi-step synthesis, the final cyclization to form the pyridopyrimidine ring is achieved by reacting intermediates with 6-aminothiouracil under microwave irradiation at 100°C in ethanol (B145695) or at 150°C in dimethylformamide (DMF), with the latter conditions providing higher yields in a shorter time. nih.gov

These examples highlight the utility of microwave energy in facilitating key bond-forming steps in the synthesis of the pyridopyrimidine scaffold, demonstrating its potential for the efficient production of this compound.

Regioselective Synthesis of the 2-Oxo Isomer over 4-Oxo Isomers

A significant challenge in the synthesis of pyrido[1,2-a]pyrimidines is controlling the regioselectivity to favor the formation of the 2-oxo isomer over the thermodynamically more stable 4-oxo isomer. The reaction of 2-aminopyridines with α,β-unsaturated carbonyl compounds or their equivalents can potentially lead to either isomer depending on the initial site of nucleophilic attack and subsequent cyclization pathway.

One effective strategy for the regioselective synthesis of 4-substituted-2H-pyrido[1,2-a]pyrimidin-2-ones involves a two-step process. First, 2-aminopyridine and its derivatives are condensed with 2,2-dihydropolyfluoroalkanoic acids in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amides. researchgate.net Subsequent intramolecular Michael addition-elimination reactions of these fluoro-containing amides under basic conditions yield the desired 4-fluoroalkyl-2H-pyrido[1,2-a]pyrimidin-2-ones in good yields. researchgate.net This method demonstrates that the initial formation of an amide linkage, followed by a base-catalyzed cyclization, can direct the synthesis towards the 2-oxo product.

Another approach involves the reaction of 2-aminopyridine with methyl propiolate, which has been shown to produce methyl-2H-pyrido[1,2-a]-pyrimidin-2-ones, demonstrating a pathway to the 2-oxo core structure. researchgate.net The use of specific synthons like 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one also allows for the synthesis of derivatives at different positions, which can be precursors to various isomeric forms. researchgate.net

The table below summarizes a selection of findings on the regioselective synthesis of pyrido[1,2-a]pyrimidin-2-ones.

Starting Material 1Starting Material 2Key Reagents/ConditionsProductYieldReference
2-Aminopyridine derivatives2,2-Dihydropolyfluoroalkanoic acids1. N,N'-Dicyclohexylcarbodiimide (DCC) 2. Base4-Fluoroalkyl-2H-pyrido[1,2-a]pyrimidin-2-onesGood researchgate.net
2-AminopyridinesMethyl propiolateN/AMethyl-2H-pyrido[1,2-a]pyrimidin-2-onesN/A researchgate.net

This table is interactive and represents selected data from the text.

Exploration of Diverse Starting Materials and Reaction Conditions

The synthesis of the this compound core has been advanced through the investigation of a wide array of starting materials and reaction conditions. This exploration allows for the introduction of various substituents onto the heterocyclic scaffold.

A common and direct route involves the condensation of substituted 2-aminopyridines with β-keto esters. For example, the synthesis of 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is achieved by heating 2-amino-3-pyridinol with methyl acetoacetate. prepchem.com A similar reaction using methyl 2-aminocrotonate also yields the corresponding pyridopyrimidine. prepchem.com

More advanced, metal-catalyzed methods have also been developed. A one-pot tandem copper(I)-catalyzed Ullmann-type C-N cross-coupling followed by an intramolecular amidation reaction has been used to synthesize multisubstituted pyrido[1,2-a]pyrimidin-4-ones. rsc.org This reaction couples a 2-halopyridine with a (Z)-3-amino-3-arylacrylate ester in DMF at 130 °C, showing good functional group tolerance. rsc.org While this method primarily yields 4-oxo isomers, it showcases the use of modern cross-coupling strategies to build the core structure.

The following table details various starting materials and conditions explored for the synthesis of the pyrido[1,2-a]pyrimidine skeleton.

Starting Material 1Starting Material 2Catalyst/SolventProduct TypeReference
2-Halopyridine(Z)-3-Amino-3-arylacrylate esterCuI / DMFSubstituted Pyrido[1,2-a]pyrimidin-4-ones rsc.org
2-Amino-3-pyridinolMethyl acetoacetateHeat9-Hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one prepchem.com
2-AminopyridineEthyl ethoxymethylenemalonatePolyphosphoric acid (PPA)4H-Pyrido[1,2-a]pyrimidin-4-ones researchgate.net
Meldrum's acid, Benzaldehydes, 1,1-bis(methylthio)-2-nitroethyleneDiaminesp-Toluene sulfonic acid (PTSA) / WaterPyrido[1,2-a]pyrimidin-6-ones researchgate.net

This table is interactive and represents selected data from the text.

These varied synthetic routes provide chemists with a flexible toolkit for accessing this compound and its derivatives, enabling further investigation into their chemical and physical properties.

Reactivity and Functionalization of the 4 Methyl 2h Pyrido 1,2 a Pyrimidin 2 One Scaffold

Chemical Transformations and Derivatization Strategies

The ability to introduce new functional groups onto the pyrido[1,2-a]pyrimidin-2-one scaffold is crucial for developing new molecular entities. Derivatization strategies often target either the pyrimidine (B1678525) moiety or the existing side-chains.

The pyrimidine portion of the scaffold is a key site for chemical modification. While specific examples for the 2-oxo isomer are less common, extensive research on the analogous 4-oxo isomer provides significant insight into the likely points of reactivity. The C3 position, in particular, has been shown to be susceptible to functionalization.

For instance, an efficient metal-free method for the C3-chalcogenation (both sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed. rsc.org This reaction proceeds under mild conditions and demonstrates broad functional group tolerance, affording a variety of 3-ArS/ArSe derivatives in high yields. rsc.org Similarly, the halogenation of 4H-pyrido[1,2-a]pyrimidin-4-one using N-halosuccinimides readily yields 3-halo derivatives, which are valuable substrates for subsequent cross-coupling reactions. clockss.org These transformations on the 4-oxo isomer underscore the enhanced reactivity of the C3 position within the pyrimidine ring of the fused system, suggesting it as a prime target for substitution on the 2-oxo scaffold as well.

Functionalization of existing side-chains, such as the methyl group at the C4 position or aryl substituents, offers another avenue for derivatization. The methyl group on the 4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one scaffold is activated by the adjacent electron-withdrawing heterocyclic system. This activation makes its protons acidic and susceptible to removal by a base, allowing for condensation reactions with aldehydes and other electrophiles.

In practice, many complex derivatives of the pyrido[1,2-a]pyrimidine (B8458354) core are constructed not by modifying the final heterocycle, but by employing functionalized starting materials. For example, various multi-substituted pyrido[1,2-a]pyrimidin-4-ones are synthesized through a one-pot tandem copper-catalyzed C-N bond formation and intramolecular amidation, starting from appropriately substituted 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. nih.gov This approach allows for the introduction of diverse aryl and other groups prior to the formation of the heterocyclic core. nih.govresearchgate.net

Redox Chemistry of Pyrido[1,2-a]pyrimidin-2-one Derivatives

The redox chemistry of the pyrido[1,2-a]pyrimidin-2-one system involves both reduction of the heterocyclic core and oxidative functionalization to introduce new groups.

Catalytic hydrogenation is a primary method for the synthesis of saturated nitrogen-containing heterocycles. researchgate.net The pyridine (B92270) ring of the pyrido[1,2-a]pyrimidine scaffold can be reduced to yield tetrahydro derivatives. Standard heterogeneous catalysts such as palladium, platinum, and nickel on carbon supports are typically employed for the hydrogenation of pyridine and related heterocycles, often requiring elevated pressures of hydrogen gas. researchgate.net The feasibility of reducing the pyridine portion of the fused ring system is demonstrated by the formation of tetrahydro compounds from related pyrido[1,2-a]pyrimidine derivatives under reducing conditions. researchgate.net

The reduction of 2(1H)-pyrimidinones, including the core structure of the title compound, using sodium borohydride (B1222165) (NaBH₄) has been systematically studied. These reactions can yield a mixture of products depending on the specific conditions and substituents. clockss.orgrsc.org

The reaction of 1-aryl-4,6-dimethyl-2(1H)-pyrimidinones with excess NaBH₄ can produce 1,2,3,6-tetrahydropyrimidines, 1,2,3,4-tetrahydropyrimidines, and fully reduced 1,2,3,4,5,6-hexahydropyrimidines. clockss.org The selectivity of this reduction can be controlled. For instance, conducting the reaction in the presence of trimethyl borate (B1201080) favors the formation of 1,2,3,6-tetrahydropyrimidine products. Conversely, adding sodium hydroxide (B78521) to the reaction mixture promotes the formation of the fully saturated hexahydropyrimidine. clockss.org Furthermore, using acetic acid as the solvent with NaBH₄ can also lead exclusively to the 2-oxohexahydropyrimidines. clockss.org This demonstrates that the pyrimidine ring of the 2-oxo scaffold is readily reduced by NaBH₄, with the product outcome being tunable through the choice of additives and solvent.

Substrate TypeReducing SystemPrimary Product(s)Reference
1-Aryl-4,6-dimethyl-2(1H)-pyrimidinoneNaBH₄ / Trimethyl Borate / Ethanol (B145695)2-Oxo-1,2,3,6-tetrahydropyrimidine clockss.org
1-Aryl-4,6-dimethyl-2(1H)-pyrimidinoneNaBH₄ / NaOH / Methanol2-Oxo-1,2,3,4,5,6-hexahydropyrimidine clockss.org
1-Aryl-4,6-dimethyl-2(1H)-pyrimidinoneNaBH₄ / Acetic Acid2-Oxohexahydropyrimidines clockss.org
3-Cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidineNaBH₄Tetrahydro compound researchgate.net

Electrochemical methods offer a green and efficient alternative for C-H functionalization, avoiding the need for harsh chemical oxidants. While research on the 2-oxo isomer is limited, a highly effective electro-oxidative C3-selenylation has been developed for 4H-pyrido[1,2-a]pyrimidin-4-ones. mdpi.comnih.gov This reaction proceeds without an external oxidant and provides access to a wide array of structurally diverse seleno-substituted N-heterocycles in moderate to excellent yields. mdpi.com

The proposed mechanism involves the initial anodic oxidation of a diselenide (e.g., PhSeSePh) to generate a phenylseleno radical (PhSe•). This radical then adds to the electron-rich C3 position of the pyrido[1,2-a]pyrimidin-4-one. The resulting radical intermediate is further oxidized at the anode and subsequently deprotonated to yield the final C3-selenylated product. mdpi.comnih.gov This electrochemical strategy highlights the inherent reactivity of the C3-position and represents a key methodology for the functionalization of the pyrido[1,2-a]pyrimidine scaffold. mdpi.com

Substrate (Pyrido[1,2-a]pyrimidin-4-one)DiselenideYield of C3-Selenylated ProductReference
2-PhenylDiphenyl Diselenide94% nih.gov
2-(4-Methoxyphenyl)Diphenyl Diselenide67% mdpi.com
2-(3-Fluorophenyl)Diphenyl Diselenide96% mdpi.com
2-MethylDiphenyl Diselenide78% mdpi.com

Ring System Reactivity of this compound

The reactivity of the this compound scaffold is dictated by the interplay of the electron-rich pyridine ring and the pyrimidinone ring, which contains an amide (lactam) functionality. The electronic effects of the methyl group at position 4 also influence the reactivity of the heterocyclic system.

Ring Opening Reactions

Detailed experimental studies on the ring-opening reactions specifically for this compound are not extensively documented in publicly available literature. However, based on the general reactivity of related 2-pyranones and lactam-containing heterocycles, certain ring-opening pathways can be anticipated. clockss.org The pyrimidinone ring, being a cyclic amide, is susceptible to nucleophilic attack, which can lead to cleavage of the amide bond and subsequent ring opening.

Potential ring-opening reactions could be initiated by:

Hydrolysis: Under acidic or basic conditions, hydrolysis of the lactam bond would be expected to occur, leading to the formation of an amino acid derivative of the pyridine core.

Nucleophilic Attack: Strong nucleophiles could potentially attack the carbonyl carbon (C-2), initiating a ring-opening sequence. The susceptibility to such attacks would be influenced by the aromaticity of the fused pyridine ring and the electronic nature of substituents. For instance, 2H-pyran-2-ones are known to be vulnerable to nucleophilic attack at positions C-2, C-4, and C-6, often resulting in ring-opening and rearrangement. clockss.org

It is important to note that the stability of the pyrido[1,2-a]pyrimidine ring system is significant, and forcing conditions may be required to effect ring opening.

Intramolecular Cyclization Pathways

The synthesis of the 2H-pyrido[1,2-a]pyrimidin-2-one scaffold itself often involves a key intramolecular cyclization step. A notable strategy for the synthesis of substituted pyrido[1,2-a]pyrimidin-2-ones involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters. This reaction forms alkynamide intermediates, which then undergo thermal cyclization to yield the desired 2-oxo-isomers. This method offers excellent regioselectivity for the 2-oxo isomer over the 4-oxo isomer.

The general pathway can be summarized as follows:

Deprotonation of a substituted 2-aminopyridine (B139424) with a strong base (e.g., n-butyllithium) to form the corresponding lithium amide.

Acylation of the lithium amide with an appropriate alkynoate ester to form an N-(pyridin-2-yl)alkynamide.

Thermal intramolecular cyclization of the alkynamide intermediate to afford the this compound.

This synthetic approach highlights an important intramolecular cyclization pathway that is fundamental to the formation of this specific isomer of the pyrido[1,2-a]pyrimidinone core. Other intramolecular cyclization reactions have been reported for related pyrimidine systems, often as part of cascade reactions to build more complex fused heterocyclic structures. nih.gov

Comparative Reactivity Studies with Isomeric Pyrido[1,2-a]pyrimidinones

The reactivity of this compound can be better understood when compared with its more extensively studied isomer, 4H-pyrido[1,2-a]pyrimidin-4-one. The position of the carbonyl group significantly influences the electronic distribution and, consequently, the chemical behavior of the bicyclic system.

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been the subject of numerous studies, revealing a rich and diverse reactivity profile. nih.govclockss.org In contrast, the 2-oxo isomer is less explored, and direct comparative studies are scarce. nih.gov

Key Reactivity Differences:

Electrophilic Substitution: In 4H-pyrido[1,2-a]pyrimidin-4-ones, electrophilic attack often occurs at the C-3 position.

Nucleophilic Attack: The 4-oxo isomer is susceptible to nucleophilic attack, which can lead to ring opening. For instance, the pyridopyrimidine skeleton is noted to be sensitive to nucleophilic ring opening in the presence of a weak base like sodium bicarbonate. nih.gov

Functionalization: A wide array of functionalization reactions, including halogenations and cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig), have been well-established for the 4-oxo scaffold, allowing for the introduction of various substituents at different positions. nih.govclockss.org

For the 2-oxo isomer, while systematic studies are lacking, its synthetic route via intramolecular cyclization of an alkynamide suggests a distinct chemical character. The location of the carbonyl group at C-2 would likely alter the electron density distribution across the ring system compared to the 4-oxo isomer, thus influencing the preferred sites for electrophilic and nucleophilic attack.

The table below summarizes some of the known reactivity patterns for the isomeric pyrido[1,2-a]pyrimidinones, highlighting the disparity in the available research data.

Reactivity TypeThis compound (2-oxo isomer)4H-Pyrido[1,2-a]pyrimidin-4-one (4-oxo isomer)
Ring Opening Limited data available; expected to be susceptible to nucleophilic attack at the lactam carbonyl.Known to undergo ring opening under nucleophilic conditions. nih.gov
Intramolecular Cyclization Formed via thermal intramolecular cyclization of alkynamide precursors.Synthesis often involves cyclization of acrylic esters or related intermediates. nih.gov
Cross-Coupling Reactions Not well-documented.Extensively used for functionalization at various positions. nih.govclockss.org

Advanced Spectroscopic and Structural Characterization of 4 Methyl 2h Pyrido 1,2 a Pyrimidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one provides detailed information about the number of different types of protons and their neighboring environments. In a typical spectrum, the proton signals of the pyridine (B92270) and pyrimidine (B1678525) rings appear in the aromatic region, generally at lower field (higher ppm values) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The methyl group protons, being attached to an sp²-hybridized carbon, are expected to resonate at a higher field (lower ppm) compared to the aromatic protons.

Specific chemical shift values can vary depending on the solvent used. For the related compound 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, ¹H NMR data in CDCl₃ shows a singlet for the methyl group at approximately 2.46 ppm. rsc.org The protons on the pyridine ring typically exhibit complex splitting patterns due to spin-spin coupling. For instance, the H-6 proton often appears as a doublet at the lowest field, around 9.02 ppm, due to its proximity to the bridgehead nitrogen. rsc.org

¹H NMR Chemical Shifts (δ) for a Related Compound, 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
ProtonChemical Shift (ppm)MultiplicitySolventReference
CH₃2.46sCDCl₃ rsc.org
H-36.34sCDCl₃ rsc.org
H-69.02dCDCl₃ rsc.org
H-77.10tCDCl₃ rsc.org
H-87.60sCDCl₃ rsc.org
H-97.72tCDCl₃ rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon (C-2) is typically found at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen atom, with expected shifts in the range of 170-185 ppm. libretexts.org The carbons of the aromatic rings appear in the region characteristic for sp²-hybridized carbons, generally between 110 and 160 ppm. The methyl carbon, being an sp³-hybridized carbon, will resonate at the highest field (lowest ppm value).

For the analogous 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, the carbonyl carbon (C-4) appears at 165.32 ppm. rsc.org The methyl carbon is observed at 24.72 ppm. rsc.org The other ring carbons have distinct chemical shifts based on their electronic environments.

¹³C NMR Chemical Shifts (δ) for a Related Compound, 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CarbonChemical Shift (ppm)SolventReference
CH₃24.72CDCl₃ rsc.org
C-2150.74CDCl₃ rsc.org
C-3103.37CDCl₃ rsc.org
C-4165.32CDCl₃ rsc.org
C-4a157.89CDCl₃ rsc.org
C-6115.03CDCl₃ rsc.org
C-7125.84CDCl₃ rsc.org
C-8127.27CDCl₃ rsc.org
C-9136.26CDCl₃ rsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring is expected in the region of 1650-1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

For a related derivative, 4-(Trifluoromethyl)-11H-pyrido[2,1-b]quinazolin-11-one, a strong C=O stretching band is observed at 1632 cm⁻¹. amazonaws.com

Characteristic IR Absorption Bands for Pyrido[1,2-a]pyrimidin-2-one Derivatives
Functional GroupAbsorption Range (cm⁻¹)
C=O (Amide)1650 - 1700
C=C and C=N (Aromatic)1450 - 1600
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 160. The fragmentation pattern would likely involve the loss of small, stable molecules such as CO (28 Da) and HCN (27 Da). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the molecule. For instance, the calculated exact mass for C₉H₈N₂O is 160.0637 Da. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation

Crystallographic Data for a Related Compound, 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one nih.gov
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.2546 (4)
b (Å)11.6274 (10)
c (Å)20.604 (2)
V (ų)1019.27 (17)
Z4

Investigation of Tautomeric Forms

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Pyrimidinone derivatives, including this compound, have the potential to exhibit keto-enol tautomerism. The 2-oxo form (an amide or lactam) can potentially exist in equilibrium with its 2-hydroxy tautomer (a lactim).

Theoretical studies on the parent 4-pyrimidone system have shown that the keto form is generally more stable than the enol form. chemicalbook.com The relative stability of tautomers can be influenced by factors such as the solvent, temperature, and the presence of other functional groups. nih.gov In the case of this compound, the equilibrium is expected to strongly favor the 2-oxo (keto) form due to the greater stability of the amide group compared to the enol form within the heterocyclic system. Spectroscopic data, particularly NMR and IR, are consistent with the predominance of the keto tautomer in solution and in the solid state.

Computational and Theoretical Investigations of 4 Methyl 2h Pyrido 1,2 a Pyrimidin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems, offering a balance between accuracy and computational cost. For 4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For the pyrido[1,2-a]pyrimidine (B8458354) ring system, DFT calculations, often at the B3LYP/6-311+G(d,p) level of theory, have been used to predict bond lengths, bond angles, and dihedral angles. nih.gov In a study on the related compound, 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, the pyrido[1,2-a]pyrimidine ring system was found to be planar, with the methyl group and carbonyl oxygen being nearly coplanar with the ring. nih.gov The sum of the angles around the N1 nitrogen atom is approximately 360.0°, indicating sp² hybridization. nih.gov Similar planarity and hybridization can be expected for this compound.

Crystallographic data for the closely related compound, 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, reveals a triclinic crystal system with a P-1 space group. researchgate.net The pyridopyrimidine moiety in this related structure deviates only slightly from planarity. researchgate.net These experimental findings for a similar molecule provide a valuable reference for the theoretically optimized geometry of this compound.

Table 1: Selected Crystallographic Data for the Related Compound 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.7716 (6)
b (Å)10.3959 (15)
c (Å)12.3280 (18)
α (°)78.017 (2)
β (°)83.431 (2)
γ (°)81.266 (2)
Volume (ų)465.63 (12)
Z2
Data from Lahmidi et al. (2017). researchgate.net

Electronic structure analysis, also performed using DFT, provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electron density, and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Vibrational Spectrum Prediction and Correlation with Experimental Data

Theoretical vibrational analysis using DFT allows for the prediction of the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data, when available, to confirm the molecular structure and the accuracy of the computational method.

Energy Profile Analysis

Energy profile analysis, conducted through methods like DFT, is employed to map the potential energy surface of a chemical reaction or conformational change. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For this compound, such an analysis could elucidate the rotational barriers of the methyl group or the energy landscape of potential tautomeric forms.

While a specific energy profile analysis for this compound was not found in the provided search results, DFT studies on related pyrimidine (B1678525) systems have explored reaction mechanisms and conformational preferences. mdpi.com For example, understanding the energy barriers associated with different synthetic routes can aid in optimizing reaction conditions.

Quantum Mechanical Modeling Studies

Quantum mechanical modeling encompasses a broad range of computational methods, including DFT, that are based on the principles of quantum mechanics. These studies provide a detailed picture of the electronic behavior of molecules. For this compound, quantum mechanical modeling can be used to investigate its reactivity, stability, and spectroscopic properties.

Theoretical calculations on related pyrimidine derivatives have demonstrated the utility of quantum mechanical modeling in understanding their chemical behavior. nih.gov These studies often involve the calculation of various molecular properties that are not easily accessible through experimental means alone.

Molecular Docking Simulations for Exploring Potential Interactions (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is used to predict the binding mode of a small molecule ligand to the active site of a protein. The methodology typically involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the ligand (in this case, this compound) are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Conformational Sampling: A variety of conformations of the ligand are generated and positioned within the binding site of the receptor.

Scoring Function: A scoring function is used to evaluate the binding affinity of each ligand conformation. This function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction.

Studies on related pyrido[1,2-a]pyrimidine derivatives have employed molecular docking to explore their potential as inhibitors of various enzymes. researchgate.netsemanticscholar.org For instance, in a study of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)–diones as urease inhibitors, molecular docking was used to predict the binding modes of the compounds within the enzyme's active site. researchgate.net The results of such simulations can provide valuable insights into the structure-activity relationships of a series of compounds and guide the design of more potent inhibitors.

Theoretical Studies on Molecular Orbital Properties and Electronic Properties

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

Theoretical studies on various pyrimidine derivatives have utilized DFT to calculate their HOMO and LUMO energies. irjweb.comirjweb.com A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions that are most likely to be involved in electron transfer processes.

For this compound, a theoretical analysis of its molecular orbital properties would reveal its electronic nature and potential for participating in various chemical reactions.

Table 2: Theoretical Electronic Properties of a Related Pyrimidine Derivative

ParameterValue (eV)
EHOMO-6.2613
ELUMO-0.8844
HOMO-LUMO Gap (ΔE)5.3769
Data for N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, calculated at the B3LYP/6-311G++(d,p) level of theory. irjweb.com

Emerging Applications of Pyrido 1,2 a Pyrimidin 2 One Scaffolds in Chemical Science

Role as Structural Templates in Synthetic Design

The pyrido[1,2-a]pyrimidine (B8458354) framework serves as a valuable structural template for the synthesis of more complex and functionalized molecules. Although specific examples detailing the use of 4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one as a synthetic template are limited, extensive research on the isomeric 4-oxo derivatives highlights the scaffold's versatility. These compounds are readily synthesized through methods such as the one-pot tandem copper-catalyzed C–N bond formation and intramolecular amidation. researchgate.netnih.gov

Once formed, the pyrido[1,2-a]pyrimidin-4-one skeleton provides a robust platform for further chemical modifications. For instance, researchers have successfully demonstrated the C3-selenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using an electrochemical strategy. sigmaaldrich.com This reaction proceeds in moderate to excellent yields and allows for the introduction of various seleno-substituents, showcasing the scaffold's utility in generating diverse molecular architectures. sigmaaldrich.com The reactivity of the C3 position makes it a prime target for introducing new functional groups. nih.gov The synthesis of halogenated derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one further expands its utility, creating versatile substrates for cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.gov

These transformations underscore the role of the pyrido[1,2-a]pyrimidine core as a foundational element in synthetic design, enabling the construction of a wide array of derivatives with potential applications in medicinal chemistry and material science. researchgate.netnih.govnih.gov

Applications in Agrochemical Formulations (e.g., Pesticides, Herbicides)

The pyrido[1,2-a]pyrimidine scaffold is a key structural feature in a novel class of mesoionic insecticides. nih.gov These compounds have demonstrated significant efficacy against various agricultural pests, particularly sap-feeding insects like aphids and hoppers. nih.govacs.org One of the most prominent examples is triflumezopyrim, a commercial insecticide developed by DuPont Crop Protection (now Corteva Agriscience). nih.gov

Triflumezopyrim and its analogues function by targeting the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect nervous system, leading to over-excitation and eventual mortality. nih.gov Research has focused on synthesizing and evaluating various derivatives of the mesoionic pyrido[1,2-a]pyrimidinone core to optimize their insecticidal activity and safety profile. For instance, the introduction of an oxime ester group into the scaffold has been shown to reduce toxicity to non-target organisms like bees while retaining potent aphicidal activity. nih.gov

The insecticidal activities of several mesoionic pyrido[1,2-a]pyrimidinone derivatives against the bean aphid (Aphis craccivora) have been documented. The data below highlights the efficacy of these compounds. acs.org

Table 1: Insecticidal Activity of Mesoionic Pyrido[1,2-a]pyrimidinone Derivatives against *Aphis craccivora***

CompoundMedian Lethal Concentration (LC50) in μg/mLReference
Compound J13.51 acs.org
Triflumezopyrim3.95 acs.org

Furthermore, studies have explored the incorporation of a neonicotinoid moiety into the pyrido[1,2-a]pyrimidinone structure, with some of the resulting compounds showing remarkable insecticidal properties against aphids. osf.io These findings establish the pyrido[1,2-a]pyrimidine scaffold as a crucial component in the development of modern agrochemical formulations. nih.govacs.orgosf.io

Development of Chemiluminescent Derivatization Reagents for Analytical Chemistry

There is a notable scarcity of specific research on the use of this compound as a chemiluminescent derivatization reagent in analytical chemistry. However, the broader family of nitrogen-containing heterocyclic compounds, such as pyrimidines and imidazo[1,2-a]pyrimidines, are known to exhibit fluorescent properties, which are closely related to chemiluminescence. researchgate.net

For example, pyrimidine (B1678525) derivatives functionalized with electron-donating groups can act as the acceptor unit in push-pull chromophores, leading to intramolecular charge transfer (ICT) and fluorescence. researchgate.net The photophysical properties of these compounds can be tuned by altering the substituents on the pyrimidine ring. nih.gov Similarly, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been investigated as organic fluorophores, with substituents like the hydroxymethyl group potentially enhancing fluorescence intensity.

While these examples suggest the potential for developing luminescent probes from related heterocyclic systems, direct evidence for the application of this compound in chemiluminescent derivatization for analytical purposes is currently not well-documented in the scientific literature.

Applications in Material Science (e.g., Organic Light-Emitting Molecules)

The application of this compound in material science, particularly in the development of organic light-emitting molecules, is not extensively reported. However, the foundational pyrimidine ring is a well-established component in materials for organic light-emitting diodes (OLEDs). researchgate.net

The electron-deficient nature of the pyrimidine core makes it an effective electron-acceptor unit in the design of push-pull chromophores. researchgate.net When combined with suitable electron-donating groups, these pyrimidine-based molecules can exhibit significant intramolecular charge transfer (ICT), a key characteristic for emissive materials. researchgate.net Researchers have successfully synthesized pyrimidine derivatives bearing substituents like triphenylamine (B166846) or 9-ethylcarbazole, which emit violet-blue light upon irradiation. researchgate.net The photophysical properties of these materials, including their emission wavelengths and quantum yields, can be systematically tuned through chemical modification. nih.govresearchgate.net

The table below summarizes the photophysical properties of some pyrimidine-derived α-amino acids, illustrating the influence of different substituents on their fluorescence.

Table 2: Photophysical Properties of Selected Pyrimidine-Derived α-Amino Acids in Methanol**

CompoundAbsorption Max (λabs) in nmEmission Max (λem) in nmFluorescence Quantum Yield (ΦF)Reference
12c3293850.14 nih.gov
12g3093640.54 nih.gov
12k3294040.31 nih.gov

Although these findings are based on general pyrimidine structures rather than the specific this compound scaffold, they highlight the potential of pyrimidine-based compounds in the field of organic electronics. Further research is needed to explore the specific luminescent properties of the pyrido[1,2-a]pyrimidin-2-one isomer and its derivatives for material science applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.